N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide
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Overview
Description
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an appropriate benzene-1,2-diamine with a diketone, such as 1,2-diketone, under acidic conditions to form the quinoxaline core.
Introduction of Piperidine Groups: The quinoxaline intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidine moieties.
Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or halogenated quinoxaline derivatives.
Scientific Research Applications
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide: Lacks the piperidine group at the 7-position.
N-[1,4-dimethyl-2,3-dioxo-7-(morpholin-4-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide: Contains a morpholine group instead of a piperidine group at the 7-position.
Uniqueness
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(piperidin-1-yl)acetamide is unique due to the presence of two piperidine groups, which may enhance its binding affinity and specificity for certain molecular targets
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H31N5O3/c1-24-18-13-16(23-20(28)15-26-9-5-3-6-10-26)17(27-11-7-4-8-12-27)14-19(18)25(2)22(30)21(24)29/h13-14H,3-12,15H2,1-2H3,(H,23,28) |
InChI Key |
ZPPBUXSXHAZVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CN3CCCCC3)N4CCCCC4)N(C(=O)C1=O)C |
Origin of Product |
United States |
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